molecular formula C20H23BrN2O3 B2618097 1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 1904419-61-9

1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2618097
CAS No.: 1904419-61-9
M. Wt: 419.319
InChI Key: BDIFSMHAKGEQGO-UHFFFAOYSA-N
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Description

1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[321]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a propanoyl group, and a bicyclic octane ring system

Preparation Methods

The synthesis of 1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps, including the formation of the bicyclic octane ring system and the introduction of the bromophenyl and propanoyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as bromine, propanoic acid, and various catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The specific pathways involved depend on the context of its use, but may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can be compared with other similar compounds that have a bicyclic octane ring system and bromophenyl group. Some similar compounds include:

  • 1-{8-[3-(2-chlorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
  • 1-{8-[3-(2-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c21-17-4-2-1-3-13(17)5-8-18(24)22-14-6-7-15(22)12-16(11-14)23-19(25)9-10-20(23)26/h1-4,14-16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIFSMHAKGEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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